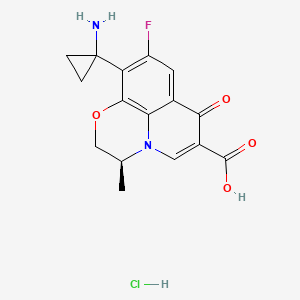

![molecular formula C8H14N2O B592477 6,9-二氮杂螺[4.5]癸烷-10-酮 CAS No. 1664-33-1](/img/structure/B592477.png)

6,9-二氮杂螺[4.5]癸烷-10-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

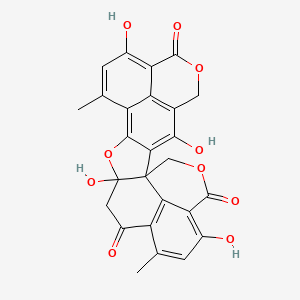

6,9-Diazaspiro[4.5]decan-10-one is a chemical compound with the CAS Number: 1664-33-1 . It has a molecular weight of 154.21 .

Synthesis Analysis

The synthesis of diazaspiro compounds has been reported in the literature . For instance, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of 6,9-Diazaspiro[4.5]decan-10-one consists of a spirocyclic core, which is a common feature in many bioactive compounds . The 1,6-dioxaspiro[4.5]decane motifs are essential for biological activity .Physical And Chemical Properties Analysis

6,9-Diazaspiro[4.5]decan-10-one is a solid substance . It has a molecular weight of 154.21 .科学研究应用

Anticonvulsant Activity

6,9-Diazaspiro[4.5]decan-10-one: derivatives have been studied for their potential as anticonvulsant agents. Research indicates that certain derivatives exhibit significant anticonvulsant activity, particularly in the scPTZ screen, which is a standard test for evaluating substances against seizures . These compounds have shown to be more potent than some reference drugs, highlighting their potential in developing new treatments for epilepsy and other seizure disorders.

Synthesis of Spiroacetal Structures

Spiroacetals are a central structural element in many biologically active natural products. The synthesis of 6,9-Diazaspiro[4.5]decan-10-one derivatives can lead to novel spiroacetal structures, which are important for the development of new antibiotics and selective anticancer agents . This application is crucial in medicinal chemistry for creating compounds with potential therapeutic benefits.

Development of Novel Antibiotics

The structural motifs of 6,9-Diazaspiro[4.5]decan-10-one are similar to those found in certain antibiotics. By manipulating the spiroacetal core, researchers can develop new antibiotics with improved efficacy and reduced resistance . This is particularly important in the fight against antibiotic-resistant bacteria.

Cancer Research

Due to its structural similarity to compounds with known anticancer properties, 6,9-Diazaspiro[4.5]decan-10-one can be used as a scaffold for synthesizing new anticancer agents . The ability to create diverse derivatives allows for extensive testing and optimization in the search for effective cancer treatments.

Pheromone Synthesis

The spiroacetal structure of 6,9-Diazaspiro[4.5]decan-10-one derivatives is also found in natural pheromones. Synthesizing these compounds can aid in the study of insect behavior and the development of environmentally friendly pest control methods . By mimicking natural pheromones, researchers can disrupt mating patterns and reduce pest populations without the use of harmful chemicals.

作用机制

Target of Action

The primary targets of 6,9-Diazaspiro[4.5]decan-10-one are Receptor-interacting protein kinase 1 (RIPK1) and Chitin synthase (CHS) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death . CHS is an enzyme that plays a crucial role in the biosynthesis of chitin, a key component of the fungal cell wall .

Mode of Action

6,9-Diazaspiro[4.5]decan-10-one interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of RIPK1, blocking the activation of the necroptosis pathway . Additionally, it exhibits moderate to excellent potency against CHS, thereby inhibiting chitin synthesis .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting CHS, it affects the chitin synthesis pathway, which is crucial for the structural integrity of fungal cells .

Result of Action

By inhibiting RIPK1, 6,9-Diazaspiro[4.5]decan-10-one can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . Its inhibition of CHS can lead to a disruption in the structural integrity of fungal cells, making it a potential antifungal agent .

属性

IUPAC Name |

6,9-diazaspiro[4.5]decan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOFQCLLFLKXDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653423 |

Source

|

| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1664-33-1 |

Source

|

| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。